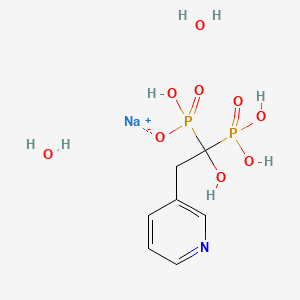

Risedronic acid sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H14NNaO9P2 |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate |

InChI |

InChI=1S/C7H11NO7P2.Na.2H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;2*1H2/q;+1;;/p-1 |

InChI Key |

AUOQJLLGDKMRDH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Risedronic Acid Sodium from 3-Pyridylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of risedronic acid and its monosodium salt, a third-generation bisphosphonate widely used in the treatment of osteoporosis and other bone-related diseases. The core of the synthesis involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide, typically phosphorus trichloride (B1173362). This document details various synthetic strategies, summarizes key quantitative data from multiple patented processes, and provides detailed experimental protocols. Additionally, a visual representation of the general synthetic workflow is presented to facilitate a clear understanding of the process.

Introduction

Risedronic acid, chemically known as [1-hydroxy-2-(3-pyridinyl)ethylidene]bis(phosphonic acid), is a potent inhibitor of osteoclast-mediated bone resorption. Its synthesis from 3-pyridylacetic acid is a well-established process in pharmaceutical manufacturing, though numerous variations exist to optimize yield, purity, and industrial scalability. This guide will explore the fundamental chemical transformations and the practical considerations for its synthesis.

Core Synthesis Pathway

The fundamental reaction for the synthesis of risedronic acid from 3-pyridylacetic acid involves a bisphosphonation reaction. This process is generally achieved by reacting 3-pyridylacetic acid with phosphorous acid in the presence of a phosphorus halide, such as phosphorus trichloride (PCl₃), followed by hydrolysis.[1][2][3] The reaction can be carried out in various solvents or even in the absence of a solvent.[1]

The overall reaction can be summarized as follows:

Step 1: Bisphosphonation of 3-Pyridylacetic Acid 3-Pyridylacetic acid reacts with phosphorous acid and phosphorus trichloride to form a phosphonated intermediate.

Step 2: Hydrolysis The intermediate is then hydrolyzed with water to yield risedronic acid.

Step 3: Salt Formation (Optional: for Risedronate Sodium) Risedronic acid is then treated with a sodium source, such as sodium hydroxide (B78521), to form the monosodium salt.[1][4] The pH is a critical parameter in isolating the desired salt form.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of risedronic acid sodium from 3-pyridylacetic acid.

Caption: General workflow for the synthesis of risedronate sodium.

Quantitative Data Summary

The following tables summarize quantitative data from various patented processes for the synthesis of risedronic acid and its sodium salt.

Table 1: Reaction Conditions and Yields for Risedronic Acid Synthesis

| Parameter | Process 1[4] | Process 2[1] | Process 3[5] | Process 4[6] |

| Starting Material | 3-Pyridine acetic acid (100 g) | 3-pyridylacetic acid hydrochloride (100 gm) | 3-pyridylacetic acid (50 g) | 3-Pyridyl acetic acid hydrochloride (100 g) |

| Phosphorous Acid | 142 g | 103.97 gm | 89.7 g | 188.94 g |

| Phosphorus Halide | PCl₃ (271 g) | PCl₃ (198.12 gm) | PCl₃ (100.3 g) | POCl₃ (353.29 g) |

| Solvent | Acetonitrile (B52724) (1.0 L) | No organic solvent | Diethyl carbonate (150 ml) & Methanesulfonic acid (50 ml) | n-octane (700 ml) |

| Reaction Temperature | Reflux (70-75 °C) | 60-65 °C (PCl₃ addition), then 70-75 °C | 69-71 °C | 85-90 °C |

| Reaction Time | 5.0 hours | 7 to 9 hours | ~6 hours | 3-4 hours |

| Hydrolysis Temp. | Reflux | 90-95 °C | Reflux | 85-90 °C |

| Hydrolysis Time | Not specified | 5 to 7 hours | ~5.5 hours | 12 hours |

| Yield | 77.33% (Risedronic acid) | Not specified | Not specified | 130 g (Risedronic acid) |

| Purity (HPLC) | 99.25% | Not specified | 99.59% | 99.6% |

Table 2: Conditions for Risedronate Sodium Formation

| Parameter | Process 1[4] | Process 2[5] |

| Starting Material | Risedronic acid | Risedronic acid (10 g) |

| Sodium Source | 50% Sodium hydroxide | Sodium hydroxide solution |

| Solvent | Demineralized water | Water (124 ml) and Isopropanol (16 ml) |

| pH Adjustment | 4.2-4.5 | 4.85 |

| Temperature | Cooled to 0-5 °C | 15-18 °C |

| Isolation | Filtration | Addition of Isopropanol, cooling to 5 °C, filtration |

| Yield | 33 g (from 25 g 3-PAA) | 10.7 g |

| Purity (HPLC) | 99.24% | 99.83% |

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature.

Protocol 1: Synthesis of Risedronic Acid in Acetonitrile[4]

-

Reaction Setup: Charge a suitable reactor with 3-Pyridine acetic acid (100 g) and acetonitrile (1.0 L).

-

Reagent Addition: Add phosphorous acid (142 g) to the mixture.

-

Heating: Heat the reaction mass to reflux temperature (70-75 °C).

-

Phosphonylation: Slowly add phosphorous trichloride (271 g) at 70 °C.

-

Reflux: Maintain the reaction mass at reflux for 5.0 hours.

-

Solvent Removal: Distill off the solvent completely under vacuum.

-

Hydrolysis: Quench the reaction mass with water and reflux for a period to complete hydrolysis.

-

Isolation: Cool the reaction mass, and the solid risedronic acid will precipitate.

-

Purification: Filter the solid and wash with demineralized water to obtain pure risedronic acid.

-

Drying: Dry the product to a constant weight.

Protocol 2: Solvent-Free Synthesis of Risedronic Acid[1]

-

Reaction Setup: In a four-necked round bottom flask, combine 3-pyridylacetic acid hydrochloride (100 gm) and phosphorous acid (103.97 gm).

-

Heating: Heat the mixture to 60-65 °C.

-

Reagent Addition: Slowly add phosphorous trichloride (198.12 gm) over one hour at this temperature.

-

Reaction: Heat the reaction mixture to 70-75 °C and maintain for 7 to 9 hours.

-

Vacuum Treatment: Cool the mixture to 50-60 °C and apply a vacuum to remove unreacted phosphorous trichloride.

-

Hydrolysis: Add water to the reaction mass, raise the temperature to 90-95 °C, and maintain for 5 to 7 hours.

-

Crystallization: Cool the reaction mass to 25-35 °C and maintain for 2 hours to allow for the crystallization of risedronic acid.

-

Isolation and Drying: Isolate the product by filtration, wash with water, and dry.

Protocol 3: One-Pot Synthesis of Risedronate Sodium[4]

-

Bisphosphonation: Perform the synthesis of risedronic acid as described in Protocol 1.

-

pH Adjustment: After hydrolysis, without isolating the risedronic acid, adjust the pH of the reaction mixture to 4.3 using a sodium source (e.g., 50% sodium hydroxide).

-

Precipitation: The monosodium salt will precipitate from the solution.

-

Isolation: Cool the mixture, filter the precipitated risedronate sodium, and wash with an appropriate solvent (e.g., 20% aqueous ethyl alcohol).

-

Drying: Dry the final product.

Conclusion

The synthesis of risedronic acid and its sodium salt from 3-pyridylacetic acid is a robust and adaptable process. The choice of solvent, phosphorus source, and reaction conditions can be tailored to meet specific manufacturing requirements regarding yield, purity, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and manufacturing to understand and implement this important synthetic route. Further optimization may be achieved by exploring alternative solvents and reaction conditions as described in the broader scientific and patent literature.

References

- 1. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 5. WO2009003001A2 - Preparation of risedronate sodium hemi-pentahydrate - Google Patents [patents.google.com]

- 6. US20100317859A1 - Process for the Preparation of Risedronate Sodium - Google Patents [patents.google.com]

In Vitro Effects of Risedronic Acid Sodium on Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronic acid sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases characterized by excessive bone resorption, such as osteoporosis. Its therapeutic efficacy is fundamentally rooted in its direct and indirect effects on osteoclasts, the primary cells responsible for bone breakdown. This technical guide provides an in-depth exploration of the in vitro effects of risedronic acid on bone resorption, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in bone biology research and the development of anti-resorptive therapeutics.

Introduction

Bone remodeling is a dynamic and continuous physiological process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts.[1] An imbalance in this delicate equilibrium, favoring excessive osteoclast activity, leads to a net loss of bone mass and structural integrity, culminating in conditions like osteoporosis.[1] Risedronic acid, a third-generation bisphosphonate, exhibits a high affinity for hydroxyapatite, the mineral component of bone.[1][2] This property allows for its targeted delivery to sites of active bone remodeling, where it is subsequently internalized by osteoclasts.[1] Once inside the osteoclast, risedronic acid exerts its potent anti-resorptive effects primarily by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway.[1][2][3] This guide will elucidate the molecular and cellular consequences of FPPS inhibition by risedronic acid and its broader impact on osteoclast biology.

Quantitative Effects of Risedronic Acid on Osteoclast Function

The in vitro efficacy of risedronic acid has been quantified across various experimental models. The following tables summarize key findings on its impact on osteoclast differentiation, activity, and the expression of bone resorption markers.

| Parameter | Cell Type | Risedronate Concentration | Observed Effect | Reference |

| Osteoclast Differentiation | Co-culture of bone marrow cells (BMCs) and osteoblasts | Dose-dependent | Inhibition of osteoclast differentiation | [4][5] |

| Bone marrow-derived macrophages (BMMs) | Dose-dependent | Suppression of RANKL-mediated osteoclast differentiation | [4][5] | |

| Osteoclast Precursors | Peripheral blood mononuclear cells (PBMCs) from osteoporotic women | 5 mg/day (oral, in vivo treatment) | Significant reduction in the number and degree of differentiation of osteoclast precursors after 3 months | [6] |

| Osteoclast Formation, Vitality, and Activity | PBMC cultures from osteoporotic women | 5 mg/day (oral, in vivo treatment) | Significant reduction after 3 months | [6] |

Table 1: Effects of Risedronic Acid on Osteoclast Differentiation and Precursors

| Parameter | Assay | Risedronate Concentration | Observed Effect | Reference |

| Bone Resorption | Pit assay | Tenfold lower than doses reducing osteoclast number | Inhibition of bone resorption | [7] |

| Urinary C-terminal telopeptides of type I collagen (CTx) | Clinical study in postmenopausal women | 35 mg once a week (oral) | -54.7% change from baseline in osteoporotic group after 6 months; -66.7% change from baseline in osteopenic group after 6 months | [8] |

| Urinary N-telopeptide of type I collagen (NTx) | Clinical study in patients with hip fracture | 5 mg/day (oral) | 49.7% decrease at 3 months | [9] |

| Urinary CTx and NTx | Clinical study in osteoporotic women | 5 mg daily (oral) | Median reduction of 60% (CTX) and 51% (NTX) at 3-6 months | [10] |

Table 2: Effects of Risedronic Acid on Bone Resorption Markers

| Parameter | Cell Type | Risedronate Concentration | Observed Effect | Reference |

| c-Fos and NFATc1 expression | RANKL-stimulated BMMs | Not specified | Significant inhibition | [4][5] |

| RANKL and TNF-α levels in culture | PBMC cultures from osteoporotic women | 5 mg/day (oral, in vivo treatment) | Significant reduction after 3 months | [6] |

| TNF-α and OPG in serum | Osteoporotic women | 5 mg/day (oral, in vivo treatment) | Significant reduction of TNF-α and OPG after 3 months | [6] |

| RANKL expression in differentiated adipocytes | Human mesenchymal stem cells | Dose-dependent | Suppression | [11] |

Table 3: Effects of Risedronic Acid on Signaling Molecules and Cytokines

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the effects of risedronic acid.

Osteoclast Differentiation Assays

3.1.1 Co-culture of Bone Marrow Cells (BMCs) and Osteoblasts

-

Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice. Culture primary osteoblasts from neonatal mouse calvaria.

-

Co-culture: Plate osteoblasts in a 48-well plate. After 24 hours, add bone marrow cells to the osteoblast culture.

-

Treatment: Culture the cells in the presence of various concentrations of risedronic acid, along with 1,25-dihydroxyvitamin D3 and prostaglandin (B15479496) E2 to stimulate osteoclast formation.

-

Staining: After 6-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) under a light microscope.

3.1.2 RANKL-Mediated Osteoclast Differentiation from Bone Marrow-Derived Macrophages (BMMs)

-

BMM Preparation: Isolate bone marrow cells and culture them in the presence of macrophage colony-stimulating factor (M-CSF) for 3 days to generate BMMs.

-

Osteoclast Induction: Culture the BMMs with M-CSF and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

-

Treatment: Add various concentrations of risedronic acid to the culture medium.

-

Analysis: After 4-5 days, perform TRAP staining and count the number of osteoclasts as described above.

Bone Resorption (Pit) Assay

-

Substrate Preparation: Use dentin slices or calcium phosphate-coated plates as a substrate that mimics the mineralized bone matrix.

-

Cell Seeding: Isolate mature osteoclasts (e.g., from rabbit long bones or differentiated from precursors) and seed them onto the substrate.

-

Treatment: Culture the osteoclasts in the presence of different concentrations of risedronic acid.

-

Pit Visualization: After a defined period (e.g., 24-48 hours), remove the cells from the substrate. Stain the substrate with toluidine blue or use scanning electron microscopy to visualize the resorption pits.

-

Quantification: Measure the total area of resorption pits using image analysis software.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

-

Enzyme Source: Use recombinant human FPPS.

-

Substrates: Utilize the natural substrates of FPPS, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). One of the substrates is typically radiolabeled (e.g., [1-14C]IPP).

-

Reaction: Incubate the enzyme with the substrates and varying concentrations of risedronic acid in a suitable buffer.

-

Product Separation: Separate the product, farnesyl pyrophosphate (FPP), from the unreacted substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Determine the amount of FPP formed by measuring the radioactivity. Calculate the IC50 value for risedronate, which is the concentration required to inhibit 50% of the FPPS activity. An IC50 value of 8.4 ± 1.2 nM has been reported for risedronate against Babesia bovis FPPS.[12]

Signaling Pathways and Mechanisms of Action

Risedronic acid's anti-resorptive effects are mediated through the disruption of key signaling pathways within the osteoclast.

The Mevalonate Pathway and FPPS Inhibition

The primary molecular target of risedronic acid is Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway.[1][2][13] FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[14] These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac.[14] Prenylation is crucial for the proper localization and function of these proteins, which regulate vital cellular processes in osteoclasts, including cytoskeletal organization, membrane ruffling, and vesicular trafficking – all of which are indispensable for bone resorption.[1] By inhibiting FPPS, risedronic acid prevents the synthesis of FPP and GGPP, leading to a lack of prenylated small GTPases, disruption of osteoclast function, and ultimately, induction of apoptosis.[1][15]

Caption: Risedronic acid inhibits FPPS in the mevalonate pathway.

Inhibition of Osteoclast Differentiation

Risedronic acid also directly impacts osteoclastogenesis. It has been shown to inhibit osteoclast differentiation in a dose-dependent manner in co-cultures of bone marrow cells and osteoblasts, as well as in RANKL-stimulated bone marrow-derived macrophages.[4][5] This is achieved, at least in part, by suppressing the RANKL-induced expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[4][5]

Caption: Risedronic acid inhibits osteoclast differentiation.

Experimental Workflow for Assessing In Vitro Effects

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of risedronic acid on bone resorption.

Caption: Workflow for in vitro analysis of risedronic acid.

Conclusion

The in vitro evidence compellingly demonstrates that this compound is a potent inhibitor of bone resorption. Its primary mechanism of action involves the targeted inhibition of farnesyl pyrophosphate synthase within osteoclasts, leading to the disruption of essential cellular functions and the induction of apoptosis. Furthermore, risedronic acid directly impedes osteoclast differentiation by suppressing key signaling pathways. The quantitative data and experimental protocols detailed in this guide provide a robust framework for understanding and further investigating the multifaceted anti-resorptive properties of risedronic acid. This knowledge is crucial for the continued development and optimization of therapeutic strategies for a range of bone disorders.

References

- 1. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Risedronate Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]

- 6. Risedronate reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of risedronate on biochemical marker of bone resorption in postmenopausal women with osteoporosis or osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [The effect of risedronate treatment on bone turnover markers in patients with hip fracture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship of early changes in bone resorption to the reduction in fracture risk with risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Risedronate inhibits bone marrow mesenchymal stem cell adipogenesis and switches RANKL/OPG ratio to impair osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Farsenyl pyrophosphate synthase is a potential molecular drug target of risedronate in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Antiplasmodial Activities of Risedronate and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unito.it [iris.unito.it]

Pharmacological Profile of Risedronic Acid Sodium in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases. Its primary pharmacological action is the inhibition of osteoclast-mediated bone resorption. This technical guide provides an in-depth summary of the preclinical pharmacological profile of risedronic acid, focusing on its mechanism of action, and its effects in established animal models of osteoporosis and inflammatory bone loss. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are included to provide a comprehensive resource for researchers in the field of bone biology and drug development.

Mechanism of Action

Risedronic acid exerts its anti-resorptive effect by targeting osteoclasts, the cells responsible for bone breakdown.[1][2][3] Like other nitrogen-containing bisphosphonates, its molecular mechanism centers on the inhibition of a key enzyme in the mevalonate (B85504) pathway, Farnesyl Pyrophosphate Synthase (FPPS).[1][4][5]

Key Steps in the Mechanism of Action:

-

Affinity for Bone Mineral: Risedronic acid has a high affinity for hydroxyapatite, the mineral component of bone, allowing it to accumulate at sites of active bone remodeling.[4][6]

-

Osteoclast Internalization: During bone resorption, osteoclasts internalize the bone matrix, and along with it, the bound risedronic acid.[1][6]

-

Inhibition of FPPS: Inside the osteoclast, risedronic acid inhibits FPPS.[1][4][5] This enzyme is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][7]

-

Disruption of Protein Prenylation: The inhibition of FPP and GGPP synthesis prevents the post-translational modification (prenylation) of small GTP-binding proteins (like Ras, Rho, and Rab).[6][7] These proteins are essential for maintaining osteoclast function, including cytoskeletal arrangement, ruffled border formation, and cell survival.[1]

-

Induction of Apoptosis: The disruption of these critical cellular functions leads to osteoclast inactivation and ultimately triggers programmed cell death (apoptosis), thereby reducing the number of active bone-resorbing cells.[5][6]

Risedronate is a potent inhibitor of FPPS, with an IC50 value reported to be 8.4 ± 1.2 nM against Babesia bovis FPPS.[8] This potent enzymatic inhibition underlies its strong anti-resorptive activity observed in preclinical models.

Pharmacological Effects in Key Preclinical Models

Risedronic acid has demonstrated efficacy in various preclinical animal models that mimic human bone diseases, most notably postmenopausal and glucocorticoid-induced osteoporosis.

Estrogen Deficiency-Induced Bone Loss (Ovariectomized Rat Model)

The ovariectomized (OVX) rat is the most widely used model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to high-turnover bone loss, characterized by increased resorption and compromised bone microarchitecture and strength.

-

Bone Mineral Density (BMD) and Mass: Risedronate consistently prevents bone loss and increases BMD in OVX rats.[9][10] Treatment with risedronate at doses ranging from 0.1 to 2.5 mg/kg/day effectively inhibits the OVX-induced loss of bone mass and density in a dose-dependent manner.[9] Studies have shown that risedronate can increase cancellous bone volume (BV/TV) and improve both trabecular and cortical BMD.[11][12]

-

Bone Microarchitecture and Strength: Beyond preserving bone mass, risedronate maintains or improves bone microarchitecture.[11] In OVX rats, risedronate treatment has been shown to preserve trabecular thickness and number.[11][13] This structural preservation translates to enhanced bone strength. Risedronate treatment leads to improvements in biomechanical properties, such as the ultimate load and stiffness of vertebrae and long bones.[9][10]

-

Bone Turnover Markers: Risedronate effectively suppresses the elevated bone turnover characteristic of the OVX model. It significantly reduces levels of bone resorption markers, such as urinary deoxypyridinoline (B1589748) (DPD).[9]

Glucocorticoid-Induced Osteoporosis (GIO)

Prolonged glucocorticoid therapy is a major cause of secondary osteoporosis, characterized by suppressed bone formation and an initial increase in bone resorption.[14][15]

-

Prevention of Bone Loss: In rat models of GIO, risedronate effectively prevents the decrease in bone density caused by glucocorticoid administration.[16] Treatment with risedronate (5 µg/kg) was shown to not only prevent the 7% decrease in bone density seen with glucocorticoids but to increase it by 3.5% compared to controls.[16]

-

Preservation of Microarchitecture: Risedronate counteracts the detrimental effects of glucocorticoids on bone structure by maintaining trabecular microarchitecture and bone volume.[16] It helps preserve trabecular thickness and prolongs osteoblast activity, which is typically suppressed by glucocorticoids.[16]

Inflammatory Bone Loss (Adjuvant-Induced Arthritis Model)

Models of inflammatory arthritis, such as adjuvant-induced arthritis (AIA) in rats, are associated with localized and systemic bone loss due to the pro-inflammatory environment stimulating osteoclast activity.

-

Inhibition of Bone Erosion: Risedronate has been shown to be effective in mitigating inflammatory bone loss. In a lipopolysaccharide (LPS)-induced inflammatory bone loss model in mice, risedronate administration significantly attenuated bone loss.[17] It achieves this by directly inhibiting osteoclast differentiation and activity, which are stimulated by inflammatory mediators like RANKL.[17]

Quantitative Data Presentation

The following tables summarize key quantitative findings from representative preclinical studies.

Table 1: Effects of Risedronate in the Ovariectomized (OVX) Rat Model

| Study Parameter | Model | Treatment Groups (Oral, Daily) | Duration | Key Findings | Reference |

| Bone Mass & Density | 18-week-old OVX Sprague-Dawley rats | Vehicle; RIS (0.1, 0.5, 2.5 mg/kg) | 9 months | Dose-dependent inhibition of OVX-induced loss of vertebral and femoral BMD. | [9] |

| Bone Architecture | 24-week-old OVX Sprague-Dawley rats on low-calcium diet | Vehicle; RIS (3.5, 17.5 µg/kg/week, s.c.) | 8 weeks | Significantly increased trabecular BMD, cortical area (+8%), and cortical thickness (+9%) vs. vehicle. | [11] |

| Bone Strength | 4-month-old OVX Sprague-Dawley rats | Vehicle; RIS (0.1, 0.5 mg/kg) | 12 weeks | Increased bone strength in long bones and vertebrae compared to OVX rats receiving vehicle. | [10] |

| Osteocyte Apoptosis | OVX Sprague-Dawley rats | Vehicle; Low-dose RIS (0.08 µg/kg); High-dose RIS (0.8 µg/kg) | 90 days | Both low and high doses significantly reduced caspase-3 positive osteocytes and preserved cancellous bone mass. | [13] |

Table 2: Effects of Risedronate in the Glucocorticoid-Induced Osteoporosis (GIO) Rat Model

| Study Parameter | Model | Treatment Groups (s.c., 3x/week) | Duration | Key Findings | Reference |

| Bone Density & Architecture | Female Sprague-Dawley rats + Methylprednisolone (GC) | Vehicle; RIS (5 µg/kg); GC; GC + RIS (5 µg/kg) | 30 days | RIS prevented GC-induced bone density loss (-7% in GC vs +3.5% in GC+RIS). Preserved bone volume (BV/TV) and trabecular thickness (Tb.Th). | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key models.

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol describes a typical study to evaluate the therapeutic efficacy of a compound in preventing estrogen deficiency-induced bone loss.

Protocol:

-

Animal Selection: Female Sprague-Dawley rats, typically 3-4 months old, are selected. They are housed under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the start of the experiment.

-

Surgical Procedure:

-

Rats are anesthetized (e.g., using isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

A dorsal midline incision is made. For the OVX group, both ovaries are located and excised. For the Sham group, the ovaries are located and manipulated but not removed.

-

The incision is closed with sutures or surgical clips. Post-operative analgesics are administered.

-

-

Treatment Administration:

-

Treatment commences on the day after surgery to model prevention.

-

Rats are divided into groups (e.g., Sham + Vehicle, OVX + Vehicle, OVX + Risedronate low dose, OVX + Risedronate high dose).

-

Risedronate or vehicle is administered, typically daily via oral gavage, for a period of 6 to 12 weeks.

-

-

In-Life Monitoring: Body weight is monitored weekly. Urine may be collected periodically to measure bone turnover markers (e.g., DPD).

-

Terminal Procedures:

-

At the end of the treatment period, animals are euthanized.

-

Blood is collected for serum biomarker analysis.

-

Femurs and lumbar vertebrae are harvested. One femur is used for biomechanical testing (e.g., three-point bending), and the other femur and vertebrae are fixed for micro-computed tomography (µCT) analysis and/or histomorphometry to assess bone density, microarchitecture, and cellular activity.

-

Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to study the effects of compounds on inflammation and associated bone erosion.

Protocol:

-

Animal Selection: Male Lewis or Sprague-Dawley rats, which are susceptible strains, are typically used.

-

Induction of Arthritis:

-

Disease Progression:

-

Treatment and Monitoring:

-

Treatment with risedronate or vehicle can be administered prophylactically (starting on day 0) or therapeutically (starting after disease onset).

-

Disease severity is monitored by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on erythema and swelling.

-

-

Terminal Analysis: At the end of the study (e.g., day 21-28), animals are euthanized. Hind paws are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Micro-CT can also be used to quantify bone erosion.

Conclusion

Preclinical models have been instrumental in defining the pharmacological profile of risedronic acid. Its potent and selective inhibition of farnesyl pyrophosphate synthase within osteoclasts effectively reduces bone resorption. This mechanism translates to robust efficacy in preventing bone loss, preserving microarchitecture, and maintaining bone strength in models of both postmenopausal and glucocorticoid-induced osteoporosis. The data generated from these animal studies have provided a strong foundation for the successful clinical development and use of risedronate in treating metabolic bone diseases. This guide serves as a comprehensive resource for scientists seeking to understand and build upon this foundational preclinical research.

References

- 1. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 2. Review of risedronate in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. In Vitro and In Vivo Antiplasmodial Activities of Risedronate and Its Interference with Protein Prenylation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farsenyl pyrophosphate synthase is a potential molecular drug target of risedronate in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of mineral-to-matrix ratio of lumbar trabecular bone in ovariectomized rats treated with risedronate in combination with or without vitamin K2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prevention of bone loss in ovariectomized rats by combined treatment with risedronate and 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Risedronate improves bone architecture and strength faster than alendronate in ovariectomized rats on a low-calcium diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic effect of risedronate on cancellous and cortical bone in ovariectomized osteopenic rats: a comparison with the effects of alfacalcidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effect of low-dose risedronate against osteocyte apoptosis and bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of Glucocorticoid-Induced Osteoporosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Risedronate prevents the loss of microarchitecture in glucocorticoid-induced osteoporosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adjuvant-Induced Arthritis Model [chondrex.com]

- 19. inotiv.com [inotiv.com]

Risedronic Acid Sodium's Inhibition of Farnesyl Pyrophosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone resorption disorders. Its therapeutic efficacy is primarily attributed to the direct inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within osteoclasts. This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and cellular effects of risedronic acid on FPPS. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this domain.

Introduction: Risedronic Acid and Farnesyl Pyrophosphate Synthase

Risedronic acid sodium is a third-generation bisphosphonate characterized by a pyridinyl ring in its side chain.[1] Like other nitrogen-containing bisphosphonates (N-BPs), its primary molecular target is farnesyl pyrophosphate synthase (FPPS; EC 2.5.1.10).[1][2] FPPS is a key enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoid lipids.[1][3] Specifically, it catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the addition of another IPP molecule to GPP to produce farnesyl pyrophosphate (FPP).[3][4]

FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP), are essential lipid attachments for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rac.[2][4] These proteins are crucial for a variety of cellular processes in osteoclasts, the primary bone-resorbing cells, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, all of which are vital for their resorptive function and survival.[4][5][6]

Mechanism of FPPS Inhibition by Risedronic Acid

Risedronic acid exerts its inhibitory effect by binding to the GPP binding site of FPPS.[2][7] The binding is facilitated by the formation of a complex with three magnesium ions (Mg²⁺), which coordinate the phosphonate (B1237965) groups of risedronic acid with the aspartate-rich domains of the enzyme.[8][9] The nitrogen atom within the pyridinyl ring of risedronic acid forms a critical hydrogen bond with a key amino acid residue, threonine 201 (Thr201), within the enzyme's active site.[2] This interaction is a hallmark of N-BP inhibition and significantly contributes to the high potency of these compounds.

The binding of risedronic acid mimics the substrate, effectively blocking the enzyme's catalytic activity and preventing the synthesis of FPP and GGPP.[1][4] This disruption of the mevalonate pathway leads to a cascade of downstream effects culminating in the inhibition of osteoclast function and induction of apoptosis.[5][6]

Quantitative Data: Inhibitory Potency of Risedronic Acid

The inhibitory potency of risedronic acid against FPPS has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to describe its efficacy.

| Parameter | Value (nM) | Species | Reference(s) |

| IC50 | 5.7 | Human | [10] |

| IC50 | 11.0 | Not Specified | [11] |

| IC50 | 8.4 | Babesia bovis | [12] |

| Ki | 0.36 | Not Specified | [11] |

| Ki | 16.0 | Not Specified | [11] |

| Ki | 82.2 | Not Specified | [11] |

Note: The variability in Ki values may be attributed to different experimental conditions and assay methodologies.

Downstream Signaling Effects of FPPS Inhibition

The inhibition of FPPS by risedronic acid sets off a chain of events that ultimately impairs osteoclast function.

The lack of FPP and GGPP prevents the prenylation of small GTPases.[2] Unprenylated GTPases are unable to localize to the cell membrane, rendering them inactive.[4] This disruption of GTPase signaling leads to:

-

Loss of Cytoskeletal Integrity: The actin cytoskeleton, essential for osteoclast motility and attachment to the bone surface, becomes disorganized.[6]

-

Disruption of the Ruffled Border: The specialized, convoluted cell membrane structure required for bone resorption fails to form.[9]

-

Induction of Apoptosis: The cumulative cellular stress and dysfunction trigger programmed cell death of the osteoclast.[5][6]

Furthermore, risedronic acid has been shown to suppress the expression of c-Fos and nuclear factor of activated T-cells c1 (NFATc1), key transcription factors in the RANKL signaling pathway that governs osteoclast differentiation.[5] It can also modulate the RANKL/OPG ratio, further impeding osteoclastogenesis.[13]

Experimental Protocols

Recombinant Human FPPS Expression and Purification

This protocol describes the expression of N-terminally His-tagged human FPPS in E. coli and its subsequent purification.[14][15]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a human FPPS expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged hFPPS with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Determine the protein concentration (e.g., Bradford assay) and assess purity by SDS-PAGE.

FPPS Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a common method to determine the IC50 of risedronic acid for FPPS using a radioactive substrate.[4][16]

Materials:

-

Purified recombinant human FPPS.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT).

-

Geranyl pyrophosphate (GPP).

-

[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP).

-

This compound stock solution.

-

Scintillation cocktail.

-

Acidic quench solution (e.g., 1 M HCl).

-

Organic solvent for extraction (e.g., hexane (B92381) or chloroform/methanol).

Procedure:

-

Prepare a reaction mixture containing assay buffer, GPP, and [¹⁴C]IPP.

-

Prepare serial dilutions of risedronic acid.

-

In a microplate, add the risedronic acid dilutions to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding purified hFPPS to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an acidic quench solution.

-

Extract the radiolabeled farnesyl pyrophosphate product using an organic solvent.

-

Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each risedronic acid concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the risedronic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

X-ray Crystallography of the FPPS-Risedronate Complex

This protocol provides a general workflow for determining the crystal structure of the FPPS-risedronate complex.[4][8][17]

Materials:

-

Highly pure and concentrated recombinant human FPPS.

-

This compound.

-

Magnesium chloride (MgCl₂).

-

Crystallization screens (various precipitants, buffers, and salts).

-

Cryoprotectant solution.

-

X-ray source (synchrotron or in-house).

Procedure:

-

Complex Formation: Incubate purified hFPPS with an excess of risedronic acid and MgCl₂ to ensure complex formation.

-

Crystallization: Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion, screening a wide range of conditions.

-

Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

Cryoprotection and Mounting: Soak the crystals in a cryoprotectant solution to prevent ice formation and then flash-cool them in liquid nitrogen.

-

Data Collection: Mount the frozen crystal in an X-ray beam and collect diffraction data.

-

Data Processing: Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution: Solve the phase problem, often by molecular replacement using a known FPPS structure.

-

Model Building and Refinement: Build an atomic model of the FPPS-risedronate complex into the electron density map and refine it to improve the fit with the experimental data.

-

Validation: Validate the final structure to ensure its quality and accuracy.

In Vitro Osteoclast Differentiation Assay

This protocol describes the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts and the assessment of the inhibitory effect of risedronic acid.[5][18][19][20]

Materials:

-

Mouse bone marrow cells.

-

α-MEM medium supplemented with 10% FBS and antibiotics.

-

Macrophage colony-stimulating factor (M-CSF).

-

Receptor activator of nuclear factor-κB ligand (RANKL).

-

This compound.

-

Tartrate-resistant acid phosphatase (TRAP) staining kit.

Procedure:

-

Isolate bone marrow cells from the long bones of mice and culture them in the presence of M-CSF for 3-4 days to generate BMMs.

-

Plate the BMMs in a multi-well plate and culture them with M-CSF and RANKL to induce osteoclast differentiation.

-

Treat the cells with various concentrations of risedronic acid during the differentiation period.

-

After 4-6 days, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Identify osteoclasts as TRAP-positive multinucleated (≥3 nuclei) cells.

-

Quantify the number of osteoclasts in each treatment group to determine the effect of risedronic acid on osteoclast differentiation.

Conclusion

This compound is a highly effective inhibitor of farnesyl pyrophosphate synthase. Its mechanism of action is well-characterized, involving the disruption of the mevalonate pathway, which leads to impaired osteoclast function and survival. The quantitative data underscore its potency, and the detailed experimental protocols provided herein offer a framework for further investigation into its molecular interactions and cellular consequences. A thorough understanding of the effects of risedronic acid on FPPS is paramount for the development of novel anti-resorptive therapies and for optimizing the clinical use of existing bisphosphonates.

References

- 1. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystallization and preliminary neutron diffraction experiment of human farnesyl pyrophosphate synthase complexed with risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. risedronate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Farnesyl diphosphate synthase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. Farsenyl pyrophosphate synthase is a potential molecular drug target of risedronate in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Risedronate inhibits bone marrow mesenchymal stem cell adipogenesis and switches RANKL/OPG ratio to impair osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and characterization of recombinant human farnesyl diphosphate synthase expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro osteoclast differentiation assay [bio-protocol.org]

Spectroscopic Characterization of Risedronic Acid Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize risedronic acid sodium, a key active pharmaceutical ingredient (API) in the treatment of osteoporosis and other bone-related diseases. A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and stability testing. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The molecule exhibits a characteristic absorption maximum in the UV region, allowing for straightforward and reliable quantification.

Experimental Protocol

A sensitive and accurate UV spectrophotometric method for the determination of risedronate sodium has been developed.[1]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with 1 cm quartz cells is used.

-

Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve 50.0 mg of risedronate sodium reference standard in 100 mL of distilled water to obtain a stock solution.[2] This solution is stable for at least 10 days when stored under refrigeration and protected from light.[2]

-

Calibration Standards: Prepare a series of working standard solutions by appropriate dilution of the stock solution to achieve concentrations in the range of 2-120 µg/mL.[3]

-

Sample Solution: For tablet analysis, weigh and powder twenty tablets. An amount of powder equivalent to 10 mg of this compound is dissolved in 100 ml of distilled water to get a 100 µg/ml solution, which is then further diluted to fall within the calibration range.[1]

-

-

Analysis:

-

Scan the spectrum of the standard solutions between 200 and 400 nm against a distilled water blank.[2][4]

-

Determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the standard and sample solutions at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Quantitative Data

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 262 nm (in water or 0.1M HCl) | [1][4][5] |

| Linearity Range | 2-120 µg/mL | [3] |

| Correlation Coefficient (r²) | > 0.999 | [4] |

| Limit of Detection (LOD) | 0.07 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.23 µg/mL | [3] |

Experimental Workflow

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for the solid-state characterization of this compound. They provide detailed information about the molecular structure, polymorphism, and hydration state of the API.

Experimental Protocols

2.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with a suitable detector.

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.

-

Nujol Mull Method: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates. A reference spectrum of Nujol should be recorded.

-

-

Analysis: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

2.1.2. Raman Spectroscopy

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Sample Preparation: No specific sample preparation is typically required. The sample can be analyzed directly in its solid form in a glass vial or on a microscope slide.

-

Analysis: Acquire the Raman spectrum over a suitable wavenumber range. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | 3571, 601, 570 | Characteristic peaks of risedronate sodium | [6] |

| Raman | 850-1000, 1150-1250 | Characteristic bands of the phosphonate (B1237965) groups | |

| Raman | CH stretching region, 3-picoline ring, and PO₂⁻ stretches | Regions sensitive to hydration state | [7] |

Relationship between IR and Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. ¹H, ¹³C, and ³¹P NMR provide detailed information about the molecular framework.

Experimental Protocol

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). The concentration should be optimized for the specific nucleus and experiment.

-

Analysis:

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

-

Chemical shifts are referenced to an appropriate internal or external standard.

-

NMR Spectral Data (Predicted)

The following table presents predicted ¹H NMR data. Experimental verification is recommended for definitive assignments.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H2 | 8.58 | s |

| Pyridine-H6 | 8.49 | d |

| Pyridine-H4 | 8.01 | d |

| Pyridine-H5 | 7.49 | dd |

| CH₂ | 3.32 | t |

Note: Predicted data is sourced from the Human Metabolome Database.[8]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for the determination of the molecular weight, elemental composition, and structural elucidation of this compound. It is also widely employed for the identification and quantification of impurities and degradation products.

Experimental Protocol (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the analysis of risedronate in biological matrices and can be adapted for the analysis of the API.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography:

-

Column: A suitable reversed-phase or ion-exchange column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, monitoring a specific precursor-to-product ion transition.

-

-

Derivatization: Due to the high polarity of risedronic acid, derivatization with an agent like trimethylsilyl-diazomethane may be employed to improve chromatographic retention and ionization efficiency.[2]

Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Weight | 283.11 g/mol (risedronic acid) | |

| Precursor Ion (M+H)⁺ | m/z 340.2 (derivatized) | |

| Product Ion | m/z 214.0 (derivatized) | |

| Precursor Ion (M-H)⁻ | - | |

| Product Ion | - |

Experimental Workflow for LC-MS/MS Analysis

Conclusion

The spectroscopic techniques outlined in this guide are essential for the comprehensive characterization of this compound. UV-Vis spectroscopy provides a simple and robust method for quantification. IR and Raman spectroscopy offer valuable insights into the solid-state properties of the molecule. NMR spectroscopy is the cornerstone for structural elucidation and purity determination. Finally, mass spectrometry delivers high sensitivity for molecular weight determination and impurity profiling. The combined application of these techniques ensures the quality, safety, and efficacy of this compound in pharmaceutical products.

References

- 1. agilent.com [agilent.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. US8168437B2 - Quantitative determination of risedronate in urine by SPE-LC-MS-MS - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of on-line Raman spectroscopy for characterizing relationships between drug hydration state and tablet physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0015022) [hmdb.ca]

Risedronic Acid Sodium: An In-depth Technical Guide to Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronic acid sodium, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent for the treatment of osteoporosis and other bone-related diseases. Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) within osteoclasts, leading to the disruption of the mevalonate (B85504) pathway and subsequent apoptosis of these bone-resorbing cells. However, emerging evidence suggests that risedronic acid exerts effects beyond its intended target, influencing various physiological and pathological processes in non-osteoclast cells. This technical guide provides a comprehensive investigation into the potential off-target effects of risedronic acid, with a focus on its impact on angiogenesis, cancer cell signaling, and the immune system. Detailed experimental protocols and a summary of quantitative data from key studies are presented to facilitate further research in this critical area of drug development and safety assessment.

Introduction

This compound belongs to the bisphosphonate class of drugs, characterized by their high affinity for hydroxyapatite (B223615) in the bone matrix.[1] This property leads to their accumulation at sites of active bone remodeling, where they are internalized by osteoclasts. The nitrogen atom in the side chain of risedronic acid is crucial for its potent inhibition of FPPS, a key enzyme in the mevalonate pathway.[2] Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins.[2] The disruption of this process in osteoclasts impairs their function and induces apoptosis, thereby reducing bone resorption.

While the on-target effects of risedronic acid on osteoclasts are well-established, its influence on other cell types is an area of growing interest and importance. Understanding these off-target effects is crucial for a complete safety and efficacy profile of the drug and may open new avenues for its therapeutic application. This guide delves into the molecular mechanisms and cellular consequences of risedronic acid's off-target activities.

Off-Target Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process crucial for both normal physiological functions and pathological conditions such as tumor growth. Studies have revealed a dual, concentration-dependent effect of risedronic acid on angiogenesis.

Low concentrations of risedronate (0.01 to 1µM) have been shown to stimulate in-vitro angiogenesis and the migration of human umbilical vein endothelial cells (HUVEC).[3] Conversely, higher concentrations of bisphosphonates, including risedronate, have demonstrated anti-angiogenic properties.[3] This suggests a complex interplay between risedronic acid and endothelial cell function.

Quantitative Data on Angiogenesis

| Parameter | Cell Type | Risedronate Concentration | Effect | Reference |

| In-vitro Angiogenesis (Tube Formation) | HUVEC | 0.01 - 1µM | Stimulation | [3] |

| Cellular Migration (Scratch Assay) | HUVEC | 0.01 - 1µM | Stimulation | [3] |

| In-vitro Angiogenesis (Tube Formation) | Endothelial Cells | High Concentrations | Inhibition | [3] |

Experimental Protocols

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Corning® Matrigel® Matrix

-

24-well tissue culture plates

-

Endothelial cell culture medium

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

This compound

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice overnight at 4°C.

-

Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell culture medium containing the desired concentrations of risedronic acid or control vehicle.

-

Seed 1-2 x 10^5 cells onto the surface of the solidified Matrigel.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and photograph the tube formation using an inverted microscope.

-

For quantitative analysis, the number of branch points and the total tube length can be measured using image analysis software.

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Materials:

-

24-well tissue culture plates

-

Endothelial cell culture medium

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

This compound

-

Sterile p200 pipette tip or a dedicated scratch tool

-

Phosphate-Buffered Saline (PBS)

-

Inverted microscope with a camera and time-lapse capabilities

Protocol:

-

Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing different concentrations of risedronic acid or a control vehicle.

-

Place the plate on a microscope stage within an incubator.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software.

Off-Target Effects on Cancer Cells

The mevalonate pathway, the primary target of risedronic acid, is also implicated in cancer cell proliferation, survival, and metastasis. This has led to investigations into the potential anti-cancer properties of bisphosphonates.

Risedronic acid has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[4][5] It can also induce apoptosis and suppress the invasive capacity of cancer cells.[5][6] The mechanisms underlying these effects are linked to the inhibition of protein prenylation, which affects the function of small GTPases like Ras and Rap1A, key regulators of cancer cell signaling.[5] Furthermore, some studies suggest that risedronate can downregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor cell invasion and metastasis.[6]

Quantitative Data on Cancer Cell Effects

| Parameter | Cell Line | Risedronate Concentration | Effect | Reference |

| Cell Viability (MTT Assay) | LM8 Osteosarcoma | 50 µM (48h) | Inhibition of Rap1A and Ras prenylation, and Erk1/2 phosphorylation | [5] |

| Cell Viability (MTT Assay) | LM8, SaOS2, KHOS Osteosarcoma | Time- and dose-dependent | Inhibition of cell growth | [5] |

| Apoptosis (TUNEL Assay) | Osteosarcoma cells | 10 µM and 50 µM | Induction of apoptosis | [5] |

| Cell Invasion (Matrigel Assay) | SaOS-2 and U2OS Osteosarcoma | Dose-dependent | Inhibition | [6] |

| MMP-2 and MMP-9 mRNA levels | SaOS-2 and U2OS Osteosarcoma | Dose-dependent | Suppression | [6] |

| Cell Proliferation | Breast cancer and melanoma cells | 0.001 to 10 mM (6 days) | Dose-dependent inhibition | [7] |

| Toxicity | NCTC-2472 cells | Dose-dependent | Induction of toxicity | [4] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cancer cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of risedronic acid or a control vehicle for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the proteins of interest (e.g., phosphorylated Erk1/2, total Erk1/2, prenylated and unprenylated Rap1A and Ras)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture and treat cancer cells with risedronic acid as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Detect the signal using an imaging system. The band intensities can be quantified using densitometry software.

Off-Target Effects on the Immune System

Recent studies have highlighted the immunomodulatory properties of bisphosphonates. Risedronic acid has been shown to influence the function of various immune cells, including macrophages and T cells.

For instance, a combination of docetaxel (B913) and risedronate sodium was found to upregulate the mRNA expression of CXCL10 in M2 macrophages, suggesting a potential shift in the tumor microenvironment towards a more anti-tumorigenic state.[8] Another study in postmenopausal women with osteoporosis demonstrated that risedronate treatment led to a significant decrease in serum levels of the pro-inflammatory cytokines RANKL and IL-1beta, and an increase in the anti-resorptive cytokine osteoprotegerin.[9]

Quantitative Data on Immune Modulation

| Parameter | Cell/Sample Type | Treatment | Effect | Reference |

| CXCL10 mRNA expression | M2 Macrophages | Docetaxel + Risedronate Sodium | Upregulation | [8] |

| Serum RANKL levels | Postmenopausal women | Risedronate (35 mg/week for 6 months) | Significant decrease | [9] |

| Serum IL-1beta levels | Postmenopausal women | Risedronate (35 mg/week for 6 months) | Significant decrease | [9] |

| Serum Osteoprotegerin levels | Postmenopausal women | Risedronate (35 mg/week for 6 months) | Significant increase | [9] |

Experimental Protocols

This technique is used to measure the amount of a specific mRNA transcript in a sample.

Materials:

-

Immune cells (e.g., macrophages)

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for the gene of interest (e.g., CXCL10) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Isolate and culture immune cells.

-

Treat the cells with risedronic acid or a control vehicle.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA as a template, specific primers, and a qPCR master mix.

-

The qPCR instrument monitors the amplification of the target gene in real-time.

-

The relative expression of the gene of interest is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of a housekeeping gene.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.

Risedronic Acid's Primary Mechanism of Action

Caption: Risedronic acid inhibits FPPS, disrupting the mevalonate pathway.

Experimental Workflow for Investigating Angiogenesis

Caption: Workflow for assessing risedronic acid's effect on angiogenesis.

Signaling Pathway of Risedronate in Cancer Cells

Caption: Risedronate's anti-cancer signaling cascade.

Conclusion

The evidence presented in this technical guide clearly indicates that this compound possesses a range of off-target effects that extend beyond its established role in bone metabolism. Its dose-dependent modulation of angiogenesis, its anti-proliferative and pro-apoptotic effects on cancer cells, and its immunomodulatory properties highlight the complexity of its biological activity.

For researchers and scientists, these findings open up new avenues of investigation into the potential repurposing of risedronic acid for conditions such as cancer and inflammatory diseases. For drug development professionals, a thorough understanding of these off-target effects is paramount for conducting comprehensive risk-benefit assessments and for the design of future bisphosphonates with improved target specificity. The provided experimental protocols serve as a foundational resource for a standardized approach to further elucidate the multifaceted pharmacological profile of risedronic acid and other members of the bisphosphonate class. Continued research in this area is essential for optimizing the therapeutic use of this important class of drugs and ensuring patient safety.

References

- 1. Risedronate: MedlinePlus Drug Information [medlineplus.gov]

- 2. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 3. Stimulation of in-vitro angiogenesis by low concentrations of risedronate is mitigated by 1,25-dihydroxyvitamin D3 or 24,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer-induced bone loss and associated pain-related behavior is reduced by risedronate but not its phosphonocarboxylate analog NE-10790 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of the third-generation bisphosphonate risedronate alone and in combination with anticancer drugs against osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risedronate inhibits human osteosarcoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulatory effect of bisphosphonate risedronate sodium on CD163+ arginase 1+ M2 macrophages: the development of a possible supportive therapy for angiosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of risedronate treatment on serum cytokines in postmenopausal osteoporosis: a 6-month randomized and controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and pKa determination of risedronic acid sodium

An In-depth Technical Guide on the Solubility and pKa of Risedronic Acid Sodium

Introduction

Risedronic acid, commonly used as its sodium salt (risedronate sodium), is a potent nitrogen-containing bisphosphonate.[1][2][3] It is employed clinically for the treatment and prevention of osteoporosis, Paget's disease of the bone, and other conditions characterized by excessive bone resorption.[1][4] Risedronate functions by inhibiting osteoclast-mediated bone resorption, thereby slowing bone turnover and increasing bone mineral density.[2][5] Its high affinity for hydroxyapatite (B223615) crystals in bone is central to its mechanism of action.[5]

The efficacy and bioavailability of an orally administered drug like risedronate sodium are critically influenced by its physicochemical properties, primarily its solubility and dissociation constants (pKa). Understanding these parameters is essential for drug development professionals and researchers in formulation science, as they govern the drug's dissolution, absorption, and interaction with biological systems. This guide provides a detailed overview of the solubility profile and pKa values of this compound, complete with experimental methodologies.

Solubility Profile

Risedronate sodium is classified as a Biopharmaceutical Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[6] Its solubility is pH-dependent, a crucial factor for its dissolution in the gastrointestinal tract.

Quantitative Solubility Data

The solubility of risedronate sodium has been determined in various aqueous media. The data is summarized in the table below.

| Solvent/Media | Temperature | Solubility (mg/mL) | Reference |